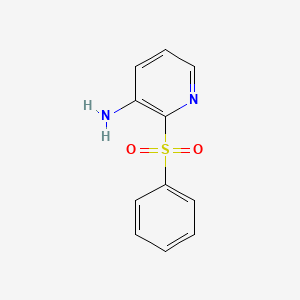

2-(Phenylsulfonyl)-3-pyridinamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(benzenesulfonyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c12-10-7-4-8-13-11(10)16(14,15)9-5-2-1-3-6-9/h1-8H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHHCKVRKHMIKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Phenylsulfonyl 3 Pyridinamine

Retrosynthetic Analysis and Strategic Bond Disconnections towards 2-(Phenylsulfonyl)-3-pyridinamine

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comyoutube.comub.edu For this compound, the key strategic bond disconnections involve the C-S and C-N bonds.

One common retrosynthetic approach involves the disconnection of the C-S bond, leading to two primary synthons: a 3-aminopyridine (B143674) derivative and a phenylsulfonyl source. This strategy simplifies the synthesis to the formation of an aryl sulfone. nih.govresearchgate.net Another viable disconnection is at the C-N bond of the aminopyridine ring, which would suggest constructing the pyridine (B92270) ring itself with the desired substituents already in place. advancechemjournal.com

The choice of disconnection strategy is often influenced by the availability of starting materials and the desired efficiency of the synthetic route. acs.org For instance, if a suitably substituted 3-aminopyridine is readily available, the C-S bond disconnection is often preferred.

Direct Sulfonylation Approaches for Pyridinamine Core Functionalization

Direct sulfonylation of the pyridinamine core is a primary method for the synthesis of this compound. This typically involves the reaction of a 3-aminopyridine derivative with a phenylsulfonylating agent.

One of the most common methods is the reaction of 3-aminopyridine with benzenesulfonyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. researchgate.net The choice of solvent and base can significantly influence the yield and purity of the product.

Recent advancements have focused on developing more efficient and environmentally friendly methods. For example, microwave-assisted synthesis under solvent- and catalyst-free conditions has been reported for the sulfonylation of amines, offering advantages such as shorter reaction times and higher yields. researchgate.net Another approach involves the use of sulfonyl hydrazides in an electrochemical method for the direct sulfonylation of N,N-dialkylaniline derivatives, which could potentially be adapted for pyridinamines. nih.gov

The table below summarizes some conditions for the direct sulfonamidation of amines.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Amine | Sulfonyl chloride | Microwave, solvent-free | Sulfonamide | researchgate.net |

| N,N-Dialkylaniline | Sulfonyl hydrazide | Electrochemical, CH3CN, Carbon anode, Nickel cathode | Sulfonylated aniline (B41778) | nih.gov |

Pyridine Ring Construction and Derivatization Routes Applicable to this compound

An alternative to direct functionalization is the construction of the pyridine ring with the necessary substituents already incorporated or in a form that can be easily converted to the desired groups. advancechemjournal.com

Several named reactions can be employed for pyridine ring synthesis, such as the Hantzsch pyridine synthesis, which involves the condensation of an α,β-unsaturated compound, an active methylene (B1212753) compound, and ammonia (B1221849) or an amine. advancechemjournal.com By choosing appropriate starting materials, a pyridine ring with a precursor to the amino group at the 3-position and a handle for introducing the phenylsulfonyl group at the 2-position can be constructed.

Derivatization of a pre-formed pyridine ring is another common strategy. This can involve nucleophilic aromatic substitution (SNAr) reactions on appropriately activated pyridine derivatives. For instance, a 2-halopyridine derivative can react with a sulfur nucleophile, followed by oxidation to form the sulfone. acs.org The amino group at the 3-position can be introduced before or after the formation of the sulfone linkage.

Application of Multicomponent Reactions (MCRs) in this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains all or most of the atoms of the starting materials, offer a powerful and efficient approach to complex molecules. organic-chemistry.orgmdpi.com

While a specific MCR for the direct synthesis of this compound is not widely reported, the principles of MCRs can be applied to construct the core pyridyl sulfone structure. For example, an Ugi-type MCR could potentially be designed to assemble the substituted pyridine ring in a convergent manner. researchgate.net The versatility of MCRs allows for the rapid generation of diverse molecular scaffolds, which could be adapted to include the phenylsulfonyl and amino functionalities. nih.govnih.govmdpi.com

The general scheme for a four-component reaction leading to polysubstituted pyridines is presented below. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product |

| Aldehyde | β-Keto ester | Aniline | Malononitrile | SnCl2·2H2O | Polysubstituted pyridine |

Mechanistic Investigations of Formation Pathways for this compound

Examination of Oxidation, Reduction, and Substitution Reactions

The formation of this compound often involves a sequence of fundamental organic reactions, including oxidation, reduction, and substitution. ucr.edursc.org

Oxidation: If the synthesis starts with a pyridine-2-thiol (B7724439) derivative, an oxidation step is necessary to convert the sulfide (B99878) to the corresponding sulfone. acs.org Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. orgsyn.orgnih.gov The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions.

Reduction: Reduction reactions may be employed if a nitro group is used as a precursor for the amino group at the 3-position. The reduction of a nitro group to an amine can be achieved using various reagents, such as tin(II) chloride, catalytic hydrogenation, or iron in acidic media.

Substitution: Nucleophilic aromatic substitution (SNAr) is a key reaction in many synthetic routes. acs.orgcas.cn For example, the displacement of a leaving group (e.g., a halide) at the 2-position of the pyridine ring by a sulfur nucleophile is a common strategy. acs.org The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the ring nitrogen.

Influence of Catalysts on Reaction Selectivity and Efficiency

Catalysts play a pivotal role in many of the synthetic transformations leading to this compound, influencing both the rate and selectivity of the reactions. researchgate.net

In direct sulfonylation reactions, bases such as pyridine or triethylamine (B128534) are often used to catalyze the reaction by activating the sulfonyl chloride and neutralizing the acid byproduct. researchgate.net In some cases, N,N-dimethyl-4-pyridinamine (DMAP) is employed as a more potent acylation catalyst. acs.org

For cross-coupling reactions to form the C-S bond, transition metal catalysts, particularly those based on palladium or copper, are frequently used. acs.org These catalysts facilitate the coupling of pyridyl halides or their equivalents with sulfur-containing reagents. The choice of ligand for the metal catalyst can have a profound impact on the efficiency and selectivity of the coupling reaction.

In some modern approaches, photocatalysts are used to generate sulfonyl radicals from sulfonyl chlorides under mild conditions, which can then react with the pyridine ring. rsc.org This method offers a high degree of regioselectivity.

The table below highlights the role of various catalysts in relevant synthetic transformations.

| Reaction Type | Catalyst | Function | Reference |

| Sulfonylation | Pyridine, Triethylamine, DMAP | Base catalysis, acid scavenging | researchgate.netresearchgate.netacs.org |

| Cross-Coupling | Palladium, Copper complexes | Formation of C-S bond | acs.org |

| Radical Sulfonylation | Photocatalyst | Generation of sulfonyl radicals | rsc.org |

Advanced Spectroscopic and Structural Elucidation of 2 Phenylsulfonyl 3 Pyridinamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For 2-(Phenylsulfonyl)-3-pyridinamine, ¹H and ¹³C NMR studies, potentially supplemented by two-dimensional techniques like COSY, HSQC, and HMBC, provide definitive evidence for the connectivity of atoms and the electronic environment of the nuclei.

While specific spectral data for this compound is not extensively detailed in the provided search results, general principles of NMR spectroscopy allow for the prediction of its spectral features. The proton NMR spectrum would exhibit distinct signals for the aromatic protons on both the phenyl and pyridine (B92270) rings, with their chemical shifts and coupling patterns revealing their relative positions. The amine protons would likely appear as a broad singlet, the chemical shift of which could be solvent and concentration-dependent.

Similarly, the ¹³C NMR spectrum would show a unique resonance for each carbon atom in the molecule, with the chemical shifts indicating their hybridization and electronic environment. For instance, carbons bonded to the electronegative sulfonyl group and nitrogen atoms would be expected to resonate at a lower field. The analysis of these spectra is crucial for confirming the successful synthesis of the target molecule and for providing insights into its solution-state conformation.

A detailed analysis of NMR data from similar structures, such as those found in patent literature, can provide a comparative basis for the structural assignment of this compound. googleapis.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.0 - 8.0 | 120 - 140 |

| Pyridyl-H | 6.5 - 8.5 | 110 - 160 |

| NH₂ | Variable (broad) | - |

| Phenyl-C (ipso-S) | - | 135 - 145 |

| Pyridyl-C (ipso-S) | - | 140 - 150 |

| Pyridyl-C (ipso-N) | - | 145 - 155 |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a molecular fingerprint based on the characteristic vibrations of chemical bonds. These methods are complementary and provide valuable information about the functional groups present in this compound.

The IR spectrum would be expected to show strong absorptions corresponding to the S=O stretching vibrations of the sulfonyl group, typically in the range of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The N-H stretching vibrations of the primary amine group would appear as one or two bands in the 3500-3300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1600-1400 cm⁻¹ region.

Raman spectroscopy would also reveal these vibrational modes, with the non-polar bonds often giving rise to stronger signals. For instance, the symmetric S=O stretch and the aromatic ring breathing modes are typically strong in the Raman spectrum. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule. mdpi.comjkps.or.kr

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| -SO₂- | Asymmetric Stretch | 1350 - 1300 (Strong) | Weak |

| -SO₂- | Symmetric Stretch | 1160 - 1120 (Strong) | Strong |

| -NH₂ | N-H Stretch | 3500 - 3300 (Medium-Strong) | Medium |

| Aromatic C-H | C-H Stretch | > 3000 (Medium) | Medium |

| Aromatic Rings | C=C, C=N Stretch | 1600 - 1400 (Medium-Strong) | Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Photophysical Characterization

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* transitions within the phenyl and pyridine rings. tanta.edu.eguzh.ch

The pyridine moiety itself displays characteristic absorptions, which will be modified by the presence of the phenylsulfonyl and amino substituents. researchgate.net The phenylsulfonyl group can act as an auxochrome, potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima of the pyridinamine chromophore. The amino group, a strong electron-donating group, is likely to cause a significant red shift in the absorption spectrum. The exact position and intensity of these bands are sensitive to the solvent polarity. researchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Range (nm) |

| π → π | Phenyl and Pyridine Rings | 200 - 350 |

| n → π | Pyridine Nitrogen, Sulfonyl Oxygens, Amino Nitrogen | 280 - 400 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govebi.ac.uk A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles. This data would unequivocally confirm the molecular connectivity and reveal the molecule's conformation in the solid state.

Key structural parameters that would be determined include the geometry around the sulfur atom of the sulfonyl group (which is expected to be tetrahedral), the planarity of the phenyl and pyridine rings, and the relative orientation of these two rings with respect to each other. The crystal system, space group, and unit cell dimensions would also be elucidated, providing a complete picture of the crystal lattice. mdpi.com

Although a specific crystal structure for this compound was not found, analysis of related structures in crystallographic databases can offer valuable insights into the expected molecular geometry. google.com

Analysis of Intermolecular Interactions and Crystal Packing in this compound Assemblies

The primary amine group is a potent hydrogen bond donor, and the nitrogen atom of the pyridine ring, as well as the oxygen atoms of the sulfonyl group, are effective hydrogen bond acceptors. Therefore, strong N-H···N and N-H···O hydrogen bonds are anticipated to be the dominant interactions, likely forming intricate networks that hold the molecules together. rsc.orgcam.ac.uk

Computational and Theoretical Investigations on 2 Phenylsulfonyl 3 Pyridinamine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio, Semi-Empirical) for Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, which in turn governs its properties and reactivity. researchgate.net Methods like Density Functional Theory (DFT), ab initio, and semi-empirical calculations are employed to model the distribution of electrons and predict molecular orbitals.

Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. researchgate.net For molecules similar to 2-(Phenylsulfonyl)-3-pyridinamine, DFT calculations, often using functionals like B3LYP or PBE0, are used to optimize the molecular geometry and calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). electrochemsci.orgnih.govaps.org The energy gap between HOMO and LUMO is a critical parameter, influencing the molecule's stability and electronic transitions. nih.gov In a related compound, 3-Nitro-2-(phenylsulfonyl)pyridine, the electron-withdrawing nature of the phenylsulfonyl group was shown to enhance stability.

Table 1: Example of DFT-Calculated Electronic Properties for a Related Sulfonyl-Containing Aromatic Compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and spectral properties |

| Dipole Moment | 3.2 D | Measures molecular polarity |

| (Note: Data are representative examples based on computational studies of similar aromatic sulfonyl compounds and do not represent experimentally verified values for this compound.) |

Ab Initio methods , such as Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters, offering high accuracy. unipd.it These methods can be used to refine the results from DFT, providing a more precise picture of electron correlation effects. nih.gov For instance, studies on substituted pyridine (B92270) N-oxides have used MP2 alongside DFT to detail the effects of substituents on the electronic and geometric parameters of the molecule. nih.gov

Semi-empirical methods , while less accurate, are computationally faster and can be applied to larger systems. They use parameters derived from experimental data to simplify calculations. Though less common for detailed electronic structure analysis of a single small molecule, they can be useful for initial conformational screening or for studying very large molecular assemblies.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

The therapeutic potential of this compound is often evaluated through its interaction with biological targets like enzymes or receptors. ontosight.ai Molecular modeling and docking simulations are the primary computational tools for this purpose.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For derivatives of 3-phenylsulfonylaminopyridine, docking studies have been crucial in understanding their binding mode as PI3Kα inhibitors. cjsc.ac.cn These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govchemrxiv.org For this compound, docking would likely show the amino group and the pyridine nitrogen acting as hydrogen bond donors or acceptors, while the phenyl ring could engage in hydrophobic or π-stacking interactions. nih.gov

Molecular Dynamics (MD) Simulations are then used to assess the stability of the docked conformation over time in a simulated physiological environment. cjsc.ac.cn MD simulations provide insights into the dynamic nature of the ligand-target interaction, which is a closer approximation of physiological conditions than static docking. cjsc.ac.cnnih.gov

Table 2: Predicted Interactions of a Phenylsulfonyl-Pyridine Ligand with a Kinase Target from a Docking Simulation

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Valine 87 | Hydrophobic | 3.8 |

| Leucine 88 | Hydrophobic | 4.1 |

| Aspartic Acid 86 | Hydrogen Bond (with NH2) | 2.9 |

| Lysine 89 | Hydrogen Bond (with SO2) | 3.1 |

| Phenylalanine 171 | π-Stacking (with Phenyl Ring) | 4.5 |

| (Note: This table is a hypothetical representation based on typical interactions observed for similar kinase inhibitors and does not represent specific experimental data for this compound.) nih.govmdpi.com |

Prediction of Reactivity and Electron Density Distribution

The distribution of electrons within the this compound molecule dictates its chemical reactivity. Computational methods can map the electron density and predict sites susceptible to electrophilic or nucleophilic attack.

The molecular electrostatic potential (MESP) surface is a key tool, visualizing the charge distribution. nih.gov Regions of negative potential (typically colored red) are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the oxygen atoms of the sulfonyl group and the nitrogen of the pyridine ring are expected to be regions of high negative potential. The amino group's hydrogen atoms would exhibit positive potential.

Furthermore, the presence of the electron-withdrawing phenylsulfonyl group significantly influences the reactivity of the pyridine ring. It reduces the electron density on the ring, potentially making it more susceptible to certain nucleophilic substitution reactions. Conversely, the amino group is an electron-donating group, which counteracts this effect to some extent, particularly at the ortho and para positions relative to it. Analysis using Natural Bond Orbitals (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) can provide quantitative data on charge distribution and bond character. nih.gov

Conformational Analysis and Stereochemical Considerations

This compound is not a rigid molecule. It possesses rotational freedom primarily around the C-S and S-N bonds. Conformational analysis is the study of the different spatial arrangements (conformers) of the molecule and their relative energies.

Computational Exploration of Photophysical Properties

The interaction of a molecule with light is determined by its photophysical properties, such as absorption and emission wavelengths. These properties can be explored computationally, often using Time-Dependent Density Functional Theory (TD-DFT). gaussian.com

For aromatic systems with donor and acceptor groups (a "push-pull" system), TD-DFT can predict the UV-visible absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.combeilstein-journals.org In this compound, the amino group acts as an electron donor and the phenylsulfonyl group as an electron acceptor, creating an intramolecular charge transfer (ICT) character. mdpi.com Computational studies on similar structures can predict the wavelength of maximum absorption (λmax) and the fluorescence properties, which are important for applications in materials science or as biological probes. researchgate.net The solvent environment can also be modeled to predict solvatochromic effects—changes in color or spectral properties with solvent polarity. mdpi.com

Biological Activity Profiling and Mechanistic Elucidation of 2 Phenylsulfonyl 3 Pyridinamine

Investigation of Antimicrobial Activities and Underlying Mechanisms

As a sulfonamide, 2-(Phenylsulfonyl)-3-pyridinamine is predicted to possess antimicrobial properties. The general mechanism for this class of compounds involves the inhibition of folic acid synthesis, a metabolic pathway essential for bacterial proliferation. ontosight.ai While direct studies on this compound are limited, research on structurally related compounds provides insight into its potential antimicrobial profile.

For instance, the related compound N-pyridin-3-yl-benzenesulfonamide has demonstrated antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi and Escherichia coli) bacteria. researchgate.net Another study on 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC), which shares the phenylsulfonyl moiety, revealed potent activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium. nih.gov Its activity against Gram-negative bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii was significantly enhanced when co-administered with an efflux pump inhibitor, suggesting that efflux mechanisms may contribute to resistance against this class of compounds. nih.gov

A summary of the antimicrobial activity for a related phenylsulfonyl compound is presented below.

| Compound | Organism | MIC (μg/mL) |

| 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) | Staphylococcus aureus | 4 |

| Enterococcus faecium | 8 | |

| Acinetobacter baumannii | 32 | |

| Klebsiella pneumoniae | 64 | |

| Pseudomonas aeruginosa | >64 | |

| Data sourced from a study on the antibacterial properties of a related sulfonyl compound. nih.gov |

Exploration of Anticancer Modalities and Cellular Signaling Pathway Modulation

The anticancer potential of sulfonamides and pyridine (B92270) derivatives is an active area of research. ontosight.aiontosight.ai The proposed mechanisms often involve the inhibition of key enzymes or the modulation of critical signaling pathways that control cell growth and survival. ontosight.airsc.orgdoi.org

Studies on various benzenesulfonamide (B165840) and pyridine derivatives have demonstrated significant antiproliferative activity against human cancer cell lines. mdpi.comresearchgate.netsemanticscholar.org For example, a series of novel N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for their anticancer activity. One compound from this series, bearing an 8-quinolinyl moiety, showed potent activity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with IC50 values of 3, 5, and 7 µM, respectively. semanticscholar.org Further investigation revealed that this compound induced apoptosis and promoted cell cycle arrest in the G2/M phase in cancer cells, confirming its apoptosis-inducing activity. semanticscholar.org Similarly, certain sulfonamide-tethered Schiff bases have been shown to effectively induce apoptosis in HepG2 liver cancer cells. doi.org These findings suggest that this compound, as a benzenesulfonamide derivative, may exert anticancer effects through the induction of apoptosis and inhibition of cell proliferation. doi.orgsemanticscholar.org

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. google.comnih.gov Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development. google.comgoogleapis.com The potential for this compound derivatives to modulate this pathway has been noted. A patent for heterocyclic compounds as PDK1 inhibitors includes a derivative of this compound. google.com PDK1 (3-phosphoinositide-dependent protein kinase-1) is a crucial component of the PI3K/Akt pathway, responsible for activating Akt. google.com Inhibition of PDK1 would, therefore, disrupt this pro-survival signaling cascade. google.com Other research has shown that targeting the PI3K/Akt pathway can protect against acute lung injury by reducing inflammatory factors and oxidative stress, highlighting the pathway's role in both cancer and inflammation. nih.gov These findings indicate that a potential anticancer mechanism of this compound could involve the modulation of the PI3K/Akt pathway. google.comnih.gov

Assessment of Anti-inflammatory Effects and Biomarker Modulation

The sulfonamide and pyridine moieties are present in various compounds known for their anti-inflammatory properties. ontosight.aiontosight.ai The mechanisms underlying these effects can be diverse, including the inhibition of key inflammatory enzymes and pathways. nih.govsemanticscholar.org

Research on new derivatives of 3-hydroxy pyridine-4-one demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema and croton oil-induced ear edema models. nih.gov The authors hypothesized that the anti-inflammatory effect may be related to the iron-chelating properties of these compounds, as key inflammatory enzymes like cyclooxygenase are heme-dependent. nih.gov Another study on diarylpyrazoles containing a phenylsulfonyl moiety showed significant anti-inflammatory activity, which was rationalized through molecular docking studies suggesting inhibition of cyclooxygenase (COX) enzymes. semanticscholar.org Furthermore, the synthetic IκB kinase-β inhibitor Bay 11-7082, a vinyl sulfone, has been shown to directly inhibit the NLRP3 inflammasome, a key component of the innate immune response, independent of its effect on the NF-κB pathway. nih.gov This suggests that compounds with a sulfone group might exert anti-inflammatory effects by targeting inflammasome activity. nih.gov Total urinary polyphenol excretion has also been identified as a potential biomarker of an anti-inflammatory diet. upf.edu

Identification of Molecular Targets and Pathways for this compound

Identifying the specific molecular targets is crucial for understanding the mechanism of action of a compound. For this compound, patent literature points to a potential key target. The compound is listed within a patent for pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as inhibitors of IKK-2 (Inhibitor of nuclear factor kappa-B kinase 2). google.com IKK-2 is a central kinase in the NF-κB signaling pathway, which regulates the expression of numerous genes involved in inflammation, immunity, cell survival, and proliferation. Inhibition of IKK-2 would block this pathway, providing a plausible mechanism for both anti-inflammatory and anticancer effects.

Other potential targets for this class of compounds, based on studies of related molecules, include:

Carbonic Anhydrases: Inhibition of these enzymes is a proposed mechanism for the anticancer activity of some sulfonamides. ontosight.airsc.org

PDK1: As a component of the PI3K/Akt pathway, its inhibition by a derivative of the target compound suggests a role in anticancer activity. google.com

5-HT₆ Receptor: Comprehensive SAR studies on related arylsulfonyl compounds identified them as potent antagonists for this serotonin (B10506) receptor, which is a target for cognitive disorders. nih.gov

Tyrosine Kinases: These enzymes are critical in cell regulation, and their modulation is a key strategy in cancer therapy. google.com

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. While specific SAR studies originating from this compound are not widely published, research on analogous structures provides valuable insights.

A study on 3-arylsulfonyl-pyrido[1,2-a]pyrimidin-4-imines, which share the arylsulfonyl feature, found that adding small, electron-donating groups to the central core could improve antagonist activity at the 5-HT₆ receptor by 2-4 fold. nih.gov In another SAR study of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as FOXM1 inhibitors, the electronic properties of substituents on the phenyl ring were found to be critical for activity. nih.gov Specifically, only compounds with a cyano (-CN) group, regardless of the halogen substituent, were effective at decreasing FOXM1 expression. nih.gov

Research on antibacterial 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) demonstrated the importance of the sulfonyl group. nih.gov A sulfide (B99878) analogue (PSPC-1S) showed no antibacterial activity, whereas the sulfoxide (B87167) analogue had identical activity to the parent sulfonyl compound, confirming a structure-dependent, target-based mechanism of action. nih.gov These examples underscore how modifications to the phenyl ring, the core heterocyclic system, and the sulfonyl group can dramatically influence the potency and selectivity of the biological activity of this class of compounds. nih.govnih.govnih.gov

Potential Applications in Medicinal Chemistry and Organic Synthesis Research for 2 Phenylsulfonyl 3 Pyridinamine

Role as a Key Intermediate and Building Block in Complex Molecule Synthesis

In organic synthesis, a key intermediate is a compound that serves as a crucial stepping stone in the construction of a more complex target molecule. 2-(Phenylsulfonyl)-3-pyridinamine and its derivatives exemplify this role due to the inherent reactivity of their functional groups. The pyridine (B92270) nitrogen, the exocyclic amine, and the phenylsulfonyl moiety all offer sites for chemical modification, making the scaffold a versatile building block.

The utility of this structural framework is demonstrated in the synthesis of novel ligands for the corticotropin-releasing factor 1 (CRF1) receptor. nih.gov Researchers have prepared a series of 2-anilino-3-phenylsulfonyl-6-methylpyridines, which are direct derivatives of the core structure, to explore their potential as CRF1 receptor antagonists. nih.gov In these syntheses, the aminopyridine core serves as the foundational unit upon which further complexity is built, primarily through modifications of the aniline (B41778) and phenylsulfonyl groups to optimize biological activity. nih.gov

The phenylsulfonyl group, in particular, is a well-established activating group in organic chemistry. Its electron-withdrawing nature can influence the reactivity of the pyridine ring, particularly in nucleophilic aromatic substitution reactions. researchgate.net For instance, in related chlorinated pyridines, a phenylsulfonyl group at the 4-position directs nucleophilic attack to that site, allowing for its displacement to build more elaborate structures. researchgate.net This highlights the strategic importance of the sulfonyl group in guiding synthetic transformations. While not a direct total synthesis, the use of related building blocks like 1-(phenylsulfonyl)-2-pyrrolecarboxaldehyde in the synthesis of complex marine natural products, such as prodigiosins, further illustrates the value of phenylsulfonyl-activated heterocycles as key intermediates. nih.gov The strategic placement of this group facilitates crucial bond-forming reactions necessary to assemble the final complex architecture.

Development of Novel Therapeutic Agents based on this compound Scaffold

A scaffold in medicinal chemistry refers to the core structure of a molecule that is common to a series of compounds, providing the essential framework for interaction with a biological target. The this compound scaffold has proven to be a valuable starting point for designing novel therapeutic agents, particularly for diseases of the central nervous system (CNS) and inflammatory disorders.

The most prominent application has been in the development of antagonists for the corticotropin-releasing factor 1 (CRF1) receptor, which is implicated in stress-related disorders. A series of 2-anilino-3-phenylsulfonyl-6-methylpyridines, built upon this core scaffold, were synthesized and found to have potent binding affinity for the CRF1 receptor. nih.govacs.orguspto.gov Certain compounds from this series also demonstrated oral bioavailability in preclinical studies, a critical property for drug development. nih.gov

Furthermore, the phenylsulfonyl-aminopyridine framework is a key feature in potent and selective antagonists of the serotonin (B10506) 5-HT6 receptor, another important CNS target for cognitive disorders. acs.org The development of (3-phenylsulfonylcycloalkano[e and d]pyrazolo[1,5-a]pyrimidin-2-yl)amines showcases how the fusion of the core scaffold into a more rigid, complex heterocyclic system can lead to high-affinity ligands. acs.org The sulfonamide group, a defining feature of the scaffold, is one of the most important functional groups in medicinal chemistry, appearing in a vast number of approved drugs. acs.org Its ability to act as a hydrogen bond acceptor and its stable, three-dimensional nature contribute to its success in drug design. acs.org The potential utility of this scaffold extends to inflammatory diseases, as demonstrated by a patent for pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide derivatives as inhibitors of IKK2, a kinase involved in inflammatory pathways underlying conditions like rheumatoid arthritis. google.com

Table 1: Investigated Therapeutic Targets for Phenylsulfonyl-Pyridine Based Scaffolds

| Target | Therapeutic Area | Example Scaffold Class |

|---|---|---|

| Corticotropin-Releasing Factor 1 (CRF1) Receptor | CNS (Stress, Anxiety, Depression) | 2-Anilino-3-phenylsulfonyl-6-methylpyridines nih.govidrblab.net |

| Serotonin 5-HT6 Receptor | CNS (Cognitive Disorders) | (Phenylsulfonylcycloalkano)pyrazolo[1,5-a]pyrimidin-2-yl)amines acs.org |

Contributions to Fragment-Based Drug Design Strategies

Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," for weak but efficient binding to a biological target. tandfonline.comresearchgate.net These initial hits are then grown, linked, or merged to produce more potent, drug-like molecules. tandfonline.com A common guideline for selecting fragments is the "Rule of Three," which suggests a molecular weight under 300 Da, three or fewer hydrogen bond donors and acceptors, and a cLogP of 3 or less. mdpi.com

The this compound molecule can be conceptually "deconstructed" into its constituent parts, which represent ideal fragments for FBDD campaigns. The two primary fragments are 2-aminopyridine (B139424) and a phenylsulfonyl moiety.

The 2-aminopyridine motif is a well-established "hero in drug discovery" due to its simple, low-molecular-weight structure and versatile functionality. researchgate.net Its value in FBDD has been demonstrated in crystallographic screening campaigns. For example, aminopyridine-containing fragments were identified as hits against β-secretase (BACE-1), a key target in Alzheimer's disease. These fragments formed critical hydrogen bond interactions with the catalytic aspartate residues in the enzyme's active site, providing an excellent starting point for optimization. mdpi.com

The phenylsulfonyl group is also a common pharmacophore used in drug design. acs.org The combination of these two privileged fragments in a single molecule makes this compound an interesting candidate for library design. It serves as a pre-assembled combination of two valuable recognition motifs, which can then be elaborated upon to enhance potency and selectivity for a given target. tandfonline.com

Exploration in Functional Material Development

While the this compound scaffold and its derivatives have been extensively explored for their applications in organic synthesis and medicinal chemistry, their use in the field of functional material development is not widely documented in the existing scientific literature. The research focus has predominantly been on the biological activities of molecules derived from this core structure.

It is worth noting a distinction: functional materials, such as nano-silica sulfuric acid, have been used as catalysts in the synthesis of derivatives of this scaffold. researchgate.net However, this pertains to the methodology of producing the compounds rather than the application of the compounds themselves as functional materials. The inherent properties of this compound—such as its potential for hydrogen bonding, aromatic stacking, and coordination with metals—could theoretically lend themselves to applications in materials science, for instance in the development of novel polymers, sensors, or crystalline materials. Nevertheless, this remains a largely unexplored area of research for this specific class of compounds.

Q & A

Q. What are the common synthetic routes for preparing 2-(Phenylsulfonyl)-3-pyridinamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A typical synthesis involves coupling a phenylsulfonyl group to a pyridinamine scaffold. For example, sulfonylation reactions using phenylsulfonyl chlorides in the presence of a base (e.g., triethylamine) under anhydrous conditions are widely employed . Microwave-assisted methods (e.g., 100–150°C, 20–60 minutes) can enhance reaction efficiency, as demonstrated in analogous sulfonylpyridine syntheses . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by H/C NMR and HPLC (>95% purity) are critical for confirming structural integrity .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to monitor degradation .

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures. For example, related sulfonamide derivatives show stability up to 200°C .

- Light Sensitivity : Store samples in amber vials and compare degradation rates under UV vs. dark conditions .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (δ 7.5–8.5 ppm for aromatic protons) and C NMR (distinct peaks for sulfonyl and pyridine carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- IR Spectroscopy : Key stretches include S=O (~1350 cm) and N–H (~3300 cm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

- Methodological Answer :

- Substituent Variation : Modify the phenyl ring (e.g., electron-withdrawing groups like –CF or –NO) to enhance binding affinity. Comparative studies on analogs (e.g., 2-chloro-4-(trifluoromethyl)pyridin-3-amine) show that electron-deficient groups improve enzyme inhibition .

- Bioassays : Test derivatives against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. For example, methylsulfonyl derivatives in pyrimidine scaffolds showed IC values <1 µM in antitumor studies .

- Data Table :

| Derivative | Substituent | Biological Activity (IC) |

|---|---|---|

| Parent | –SOPh | 5.2 µM (Baseline) |

| Derivative A | –CF | 0.8 µM (Enhanced) |

| Derivative B | –NO | 1.5 µM (Moderate) |

Q. What strategies resolve contradictions in reported reactivity or purity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize synthetic protocols (e.g., solvent purity, reaction time) across labs. Discrepancies in yields may arise from trace moisture in sulfonylation reactions .

- Analytical Cross-Validation : Combine HPLC, H NMR, and elemental analysis to confirm purity. For example, a study on pyridinamine analogs resolved purity disputes (>98% vs. 95%) by using triple-detection HPLC .

- Collaborative Studies : Share samples with independent labs for blind testing, as done for sulfonamide derivatives in kinase inhibitor research .

Q. What mechanistic insights can be gained from studying the interaction of this compound with biological targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Use kinetic studies (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). For instance, sulfonylpyridine analogs exhibited non-competitive inhibition against COX-2 .

- Molecular Docking : Simulate binding modes using software like AutoDock. A study on sulfonamide-containing pyridines revealed hydrogen bonding with active-site residues .

- X-ray Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to visualize binding interactions, as demonstrated for related pyrimidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.